molecular formula C16H12ClFN4O B3273751 2-(Methylnitrosoamino)-5-(2-fluorophenyl)-7-chloro-3H-1,4-benzodiazepine CAS No. 59467-62-8

2-(Methylnitrosoamino)-5-(2-fluorophenyl)-7-chloro-3H-1,4-benzodiazepine

Cat. No. B3273751
CAS RN: 59467-62-8
M. Wt: 330.74 g/mol
InChI Key: VXCCGNWORHEEDF-UHFFFAOYSA-N
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Description

The compound is a derivative of benzodiazepine, which is a class of psychoactive drugs. Benzodiazepines are known for their sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .


Molecular Structure Analysis

The molecular structure would likely feature a seven-membered diazepine ring fused to a benzene ring, consistent with the benzodiazepine core structure. The 2-fluorophenyl and methylnitrosoamino groups would be attached at specific positions on this core structure .


Chemical Reactions Analysis

Benzodiazepines, as a class, are known to undergo various reactions including N-alkylation and acylation . The presence of the fluorophenyl and nitrosoamino groups may influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Benzodiazepines are typically crystalline solids .

Mechanism of Action

While the exact mechanism of action for this specific compound is unknown, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Benzodiazepines can have potent central nervous system effects and can be harmful if ingested or inhaled .

properties

IUPAC Name

N-[7-chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]-N-methylnitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c1-22(21-23)15-9-19-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)20-15/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCCGNWORHEEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3F)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401144223
Record name 7-Chloro-5-(2-fluorophenyl)-N-methyl-N-nitroso-3H-1,4-benzodiazepin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401144223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-(2-fluorophenyl)-2-(N-nitrosomethylamino)-3H-1,4-benzodiazepine

CAS RN

59467-62-8
Record name 7-Chloro-5-(2-fluorophenyl)-N-methyl-N-nitroso-3H-1,4-benzodiazepin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59467-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-5-(2-fluorophenyl)-N-methyl-N-nitroso-3H-1,4-benzodiazepin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401144223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylnitrosoamino)-5-(2-fluorophenyl)-7-chloro-3H-1,4-benzodiazepine
Reactant of Route 2
2-(Methylnitrosoamino)-5-(2-fluorophenyl)-7-chloro-3H-1,4-benzodiazepine
Reactant of Route 3
2-(Methylnitrosoamino)-5-(2-fluorophenyl)-7-chloro-3H-1,4-benzodiazepine
Reactant of Route 4
2-(Methylnitrosoamino)-5-(2-fluorophenyl)-7-chloro-3H-1,4-benzodiazepine
Reactant of Route 5
2-(Methylnitrosoamino)-5-(2-fluorophenyl)-7-chloro-3H-1,4-benzodiazepine
Reactant of Route 6
2-(Methylnitrosoamino)-5-(2-fluorophenyl)-7-chloro-3H-1,4-benzodiazepine

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